ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a chemical compound with the molecular formula C13H13NO4 It is known for its unique structure, which includes a pyrrole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate compound. This intermediate is then reacted with ethyl alcohol under acidic conditions to yield the final product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or benzoate rings .
Scientific Research Applications
Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate: This compound has a similar structure but differs in the position of the substituents on the pyrrole ring.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: This compound lacks the ethyl ester group and has different chemical properties.
Uniqueness
Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzoate moiety linked to a pyrrolidine derivative, which is crucial for its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties .
- Fungal Inhibition : The compound also demonstrated antifungal activity against Candida albicans and other fungal strains, with MIC values suggesting significant potential for therapeutic applications in treating fungal infections .
Anticancer Properties
The potential anticancer activity of this compound has been explored in various research contexts.
Research Findings
A study focusing on the cytotoxic effects of pyrrolidine derivatives found that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The presence of the pyrrolidine ring enhances its ability to penetrate cell membranes and interact with intracellular targets.
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)9-4-6-10(7-5-9)15-11-8-12(17)16(2)13(11)18/h4-8,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICJFAFOGSZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.